molecular formula C5H11NO2 B174532 (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol CAS No. 105017-31-0

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B174532
CAS No.: 105017-31-0
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom. The compound features two stereogenic centers at positions 2 and 3, with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at these positions, respectively. This stereochemistry is critical for its molecular interactions, particularly in biological systems. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, including antiviral, antibacterial, and enzyme inhibitory activities .

Preparation Methods

Chiral Pool Synthesis from 4-Amino-(S)-2-Hydroxybutyric Acid

Industrial-scale production of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol often leverages enantiopure starting materials to bypass racemization risks. A patented method employs 4-amino-(S)-2-hydroxybutyric acid as the chiral precursor, proceeding through five stages:

  • Amine Protection : The amino group is protected via carbamate formation using ethyl chloroformate under basic conditions (pH 9–10, 0–5°C), yielding 4-ethoxycarbonylamino-(S)-2-hydroxybutylic acid .

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 4-ethoxycarbonylamino-(S)-1,2-butanediol in 85% yield .

  • Deprotection and Salt Formation : Hydrochloric acid-mediated deprotection generates the amine hydrochloride salt, critical for subsequent activation .

  • Halogenation : Thionyl chloride (SOCl₂) converts the primary alcohol to a chlorinated intermediate, introducing a leaving group for cyclization .

  • Amine Cyclization : Intramolecular nucleophilic substitution in aqueous NaOH (pH >12, 60°C) produces (S)-3-hydroxypyrrolidine, which is oxidized to the target diol .

Key Data:

StepReagents/ConditionsYieldOptical Purity
1Ethyl chloroformate, NaHCO₃, 0°C92%>99% ee
2LiAlH₄, THF, reflux85%>99% ee
5NaOH, H₂O, 60°C78%98% ee

This route achieves 98% enantiomeric excess (ee) with a total yield of 58% over five steps, making it economically viable for kilogram-scale production .

D-Serine-Derived Asymmetric Synthesis

Academic routes frequently utilize D-serine to construct the pyrrolidine backbone. Hulme and Curley’s approach involves:

  • Aldol Condensation : D-Serine is converted to a β-hydroxy ester via asymmetric aldol reaction with benzaldehyde, though racemization (up to 12%) occurs during this step .

  • Cyclization : The β-hydroxy ester undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), forming a pyrrolidine oxide intermediate .

  • Reduction and Deprotection : Borane-tetrahydrofuran (BH₃·THF) reduces the oxide, followed by acid hydrolysis to yield the diol .

Challenges:

  • Racemization during aldol condensation necessitates chiral HPLC purification, reducing overall yield to 41% .

  • Mitsunobu conditions require stoichiometric reagents, increasing costs for large-scale applications .

Lactam Cyclization Route

An alternative industrial method avoids halogenation by leveraging lactam intermediates:

  • Esterification : 4-Amino-(S)-2-hydroxybutyric acid is esterified with benzyl alcohol under acidic conditions (H₂SO₄, 100°C) .

  • Lactam Formation : Heating the ester in toluene induces cyclization to a γ-lactam .

  • Lactam Reduction : Sodium borohydride (NaBH₄) selectively reduces the lactam to the pyrrolidine diol .

Advantages:

  • Eliminates hazardous halogenation steps.

  • Achieves 91% yield with 97% ee after distillation .

Comparison of Methodologies

MethodStarting MaterialStepsTotal YieldOptical PurityScalability
Chiral Pool4-Amino-(S)-2-HBA558%98% eeIndustrial
D-SerineD-Serine841%88% eeLaboratory
Lactam Route4-Amino-(S)-2-HBA391%97% eePilot-Scale

The lactam route outperforms others in yield and simplicity but requires high-purity starting materials. Conversely, D-serine-based synthesis offers academic flexibility despite lower efficiency .

Industrial Purification Techniques

Final purification often employs fractional distillation under reduced pressure (0.1–1 mmHg, 80–100°C), achieving >99% chemical purity without chromatography . Chiral stationary phase HPLC validates optical purity, with typical ee values exceeding 97% .

Chemical Reactions Analysis

Asymmetric 1,3-Dipolar Cycloaddition

A scalable synthesis route involves 1,3-dipolar cycloaddition between (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction produces diastereomeric intermediates, which are separated via crystallization. Subsequent steps include:

  • Reduction with LiAlH4 (LAH) to yield hydroxymethyl groups.

  • Catalytic hydrogenation for deprotection and final product isolation .

StepReagents/ConditionsOutcomeYield
CycloadditionDipolarophile + ylide precursorDiastereomers 7 and 8 65%
ReductionLiAlH4 in THFHydroxymethyl intermediate85%
HydrogenationH₂, Pd/CDeprotected final product90%

Racemization Challenges in Aldol/Claisen Reactions

Alternative syntheses starting from D-serine face racemization during aldol and Claisen condensations. For example, β-hydroxy ester intermediates exhibit up to 20% racemization under standard conditions . This underscores the need for stereoselective protocols.

Oxidation

The hydroxymethyl group undergoes oxidation to carbonyl derivatives using agents like KMnO₄ or CrO₃. This is critical for synthesizing ketones or carboxylic acids for further functionalization .

Reduction

  • Catalytic hydrogenation removes protecting groups (e.g., benzyl ethers) without affecting the pyrrolidine ring .

  • Sodium borohydride (NaBH₄) selectively reduces aldehydes while preserving stereochemistry .

Mesylate Formation and Intramolecular SN2

Activation of the hydroxyl group as a mesylate ester enables intramolecular SN2 cyclization , forming dihydrobenzofuran derivatives. This reaction proceeds spontaneously upon demethylation, achieving high regioselectivity .

ReactionReagentsProductKey Feature
MesylationMsCl, baseMesylate intermediateActivates leaving group
CyclizationBBr₃, CH₂Cl₂DihydrobenzofuranSpontaneous SN2

Epoxide Ring-Opening

While not directly reported for this compound, analogous pyrrolidine derivatives participate in epoxide ring-opening with nucleophiles (e.g., amines, thiols) to form functionalized intermediates .

Diastereomer Separation

Chiral HPLC or crystallization separates diastereomers generated during synthesis. For example, 1,3-dipolar cycloaddition products are resolved via crystallization, achieving >98% diastereomeric excess .

Racemization Mitigation

  • Low-temperature reactions minimize racemization during Claisen condensations .

  • Enzymatic resolution offers an alternative for obtaining enantiopure products .

Scientific Research Applications

Synthetic Methods

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods, primarily involving the reduction of 3-hydroxy-2-pyrrolidinone. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically conducted in inert solvents like tetrahydrofuran (THF) under controlled conditions to maintain stereochemistry.

Organic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that are crucial in developing pharmaceuticals and fine chemicals.

Pharmaceutical Development

The compound is investigated as an intermediate in drug synthesis due to its potential therapeutic properties. It has been studied for its role in synthesizing compounds with biological activity, including:

  • Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.
  • Neuroprotective Effects: Studies suggest that compounds containing the pyrrolidine framework could protect against neurodegeneration in models of Alzheimer's disease by inhibiting cholinesterase enzymes.

Material Science

In material science, this compound is utilized in producing advanced materials such as polymers and catalysts due to its ability to undergo various chemical modifications.

Anticancer Activity

A study focused on the synthesis of novel derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. These derivatives were designed to enhance binding affinity to specific cancer targets, leading to increased efficacy in inhibiting tumor growth.

Neuroprotective Effects

Research conducted on the neuroprotective properties of pyrrolidine derivatives indicated that this compound could inhibit cholinesterase activity. This inhibition enhances cholinergic neurotransmission, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer’s .

Mechanism of Action

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
    This compound shares a 1.00 structural similarity with (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol but differs in stereochemistry (3R,5S vs. 2R,3S) and exists as a hydrochloride salt. The salt form enhances solubility and stability, making it more suitable for pharmaceutical formulations .

  • (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride A piperidine analog (six-membered ring) with three hydroxyl groups and a hydroxymethyl substituent. Its similarity score is 0.88 .

Substituent Variations

  • (3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-ol Hydrochloride
    Incorporates a methyl group on the nitrogen atom. This substitution increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Such modifications are common in CNS-targeting drugs .

  • (S)-1-(2-Aminophenyl)pyrrolidin-3-ol Features an aminophenyl substituent on the nitrogen. The aromatic group enhances π-π stacking interactions with protein targets, as seen in kinase inhibitors. This compound has been explored in cancer research .

Ring Size and Bicyclic Analogs

  • exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
    A bicyclic compound with an azabicyclo structure. The rigid framework imposes conformational constraints, often improving selectivity for receptors like opioid or adrenergic receptors. Its similarity score is 0.84 .

  • (2R,3S)-1-(Diphenylmethyl)-2-Methylazetidin-3-ol An azetidine (four-membered ring) derivative. The diphenylmethyl group introduces steric bulk, which could hinder binding in certain enzymes .

Electronic and Reactivity Comparisons

HOMO-LUMO Profiles

  • This compound In candidate 48 (a derivative), the HOMO (highest occupied molecular orbital) is localized on the pyrrolidine-diol moiety, while the LUMO (lowest unoccupied molecular orbital) resides on the (S)-pyrrolidin-3-ol group. This electronic distribution suggests nucleophilic reactivity at the hydroxymethyl site .
  • Candidate 182 (Comparative Compound)
    Features a tetrahydrofuran-diol moiety with a smaller HOMO-LUMO gap (0.128 kcal/mol vs. 0.210 kcal/mol for candidate 48), indicating higher reactivity. This property correlates with stronger interactions in enzyme inhibition .

Structural and Functional Data Table

Compound Name Ring Type Substituents Similarity Score Key Properties
This compound Pyrrolidine 2-CH2OH, 3-OH Reference High stereochemical specificity
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl Pyrrolidine 5-CH2OH, 3-OH, N-HCl 1.00 Enhanced solubility
(2R,3R,4R,5S)-Piperidine-triol HCl Piperidine 2-CH2OH, 3-OH, 4-OH, 5-OH 0.88 Reduced ring strain
exo-8-Azabicyclo[3.2.1]octan-3-ol HCl Bicyclic Bridged N, 3-OH 0.84 Conformational rigidity
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol Pyrrolidine N-(2-aminophenyl), 3-OH Aromatic interaction potential

Biological Activity

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral organic compound belonging to the pyrrolidine class, characterized by its unique stereochemistry and functional groups that confer distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C5_5H11_{11}NO2_2
  • Molecular Weight : 117.148 g/mol
  • Stereochemistry : The specific (2R,3S) configuration plays a critical role in its biological interactions and efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of proteins involved in several biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation : Acts as a ligand for enzymes, potentially influencing their catalytic activities.
  • Receptor Interaction : Binds to specific receptors, affecting signaling pathways related to various physiological processes.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further development in therapeutic applications.

Cancer Therapy

Recent studies have explored the potential anticancer properties of compounds derived from or related to this compound:

  • Cytotoxicity : In vitro studies demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Mechanisms : Compounds with similar structures have been shown to induce apoptosis in tumor cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Studies

  • Anticancer Activity :
    • A study involving pyrrolidine derivatives reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural modifications in these derivatives were crucial for their improved activity .
  • Neuroprotective Effects :
    • Compounds with a pyrrolidine framework have been investigated for their neuroprotective properties in models of Alzheimer’s disease. These studies suggest that this compound could inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission.

Research Applications

The compound has significant implications across various fields:

ApplicationDescription
Organic Synthesis Used as a chiral building block in the synthesis of complex organic molecules.
Pharmaceutical Development Investigated as an intermediate in drug synthesis due to its unique stereochemical properties.
Material Science Employed in the production of advanced materials such as polymers and catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves stereoselective strategies due to the compound’s chiral centers. A general approach includes:

  • Starting Materials : Pyrrolidine derivatives with hydroxyl and hydroxymethyl groups, often protected to prevent undesired side reactions.
  • Catalysts : Chiral catalysts (e.g., transition-metal complexes or organocatalysts) are used to enforce stereochemistry .
  • Key Steps : Cyclization of amino alcohols or reduction of lactams, followed by deprotection. For example, diastereoselective methods similar to those for methyl 3-aryl-pyrrolidine carboxylates involve controlled pH and temperature to favor the desired stereoisomer .
  • Optimization : Reaction parameters (e.g., solvent polarity, temperature) are systematically varied using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee).

Q. What purification techniques are most effective for isolating this compound?

  • Chromatography : Reverse-phase HPLC or chiral columns are critical for separating stereoisomers .
  • Recrystallization : Solvent mixtures (e.g., methanol/water) exploit differences in solubility between enantiomers .
  • Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition of the hydroxymethyl group.

Q. How is structural characterization performed to confirm stereochemistry and purity?

  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL ensures absolute configuration determination .
  • Spectroscopy : 1^1H/13^13C NMR detects diastereomeric splitting, while IR confirms functional groups (e.g., hydroxyl stretching at ~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Chiral Auxiliaries : Temporary protecting groups (e.g., trityl or benzyl) prevent racemization during reactive steps .
  • Flow Chemistry : Continuous reactors minimize exposure to harsh conditions (e.g., high temperatures) that promote epimerization .
  • In Situ Monitoring : Real-time Raman spectroscopy tracks stereochemical changes during reactions, enabling immediate adjustments .

Q. What computational tools predict the compound’s reactivity and interactions in biological systems?

  • Density Functional Theory (DFT) : Models reaction pathways, such as oxidation of the hydroxymethyl group, to identify energetically favorable intermediates .
  • Molecular Docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data from related pyrrolidine derivatives .
  • Machine Learning : Predicts synthetic feasibility and side reactions using databases like Reaxys or Pistachio .

Q. How can contradictory data between experimental and computational models be resolved?

  • Cross-Validation : Compare experimental X-ray structures with DFT-optimized geometries to identify discrepancies in bond angles or torsion .
  • Dynamic NMR Studies : Probe rotational barriers of the pyrrolidine ring to reconcile computational predictions with observed conformational flexibility .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., solvent effects in DFT) using Monte Carlo simulations.

Q. What safety protocols are critical when handling this compound in a research lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.